molecular formula C14H17Cl2NO B4728039 1-(2,3-dichlorobenzoyl)-3,5-dimethylpiperidine

1-(2,3-dichlorobenzoyl)-3,5-dimethylpiperidine

Cat. No. B4728039
M. Wt: 286.2 g/mol
InChI Key: QUJNQKKQLHWPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dichlorobenzoyl)-3,5-dimethylpiperidine, also known as RTI-126, is a synthetic compound that belongs to the piperidine class of chemicals. It is a potent and selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This compound has been extensively researched for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-(2,3-dichlorobenzoyl)-3,5-dimethylpiperidine works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and motor function. By blocking the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, which can enhance its effects on the postsynaptic receptor. This can lead to improved motor function, cognitive performance, and reward processing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on dopamine levels in the brain. It has been shown to increase dopamine release and decrease dopamine reuptake, which can enhance dopamine signaling in the brain. This can lead to improved motor function, cognitive performance, and reward processing. In addition, this compound has been found to increase the levels of other neurotransmitters such as norepinephrine and serotonin, which can also have beneficial effects on neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-dichlorobenzoyl)-3,5-dimethylpiperidine in lab experiments include its potency and selectivity for dopamine reuptake inhibition, which can provide a more precise and targeted effect compared to other compounds. In addition, its solubility in organic solvents makes it easy to administer and manipulate in lab experiments. However, the limitations of using this compound include its potential for abuse and addiction, which can complicate the interpretation of results in animal models. In addition, its effects on other neurotransmitters such as norepinephrine and serotonin can also complicate the interpretation of results.

Future Directions

There are several future directions for the research of 1-(2,3-dichlorobenzoyl)-3,5-dimethylpiperidine. One area of focus is the development of more selective and potent dopamine reuptake inhibitors that can provide a more targeted effect. Another area of focus is the investigation of the long-term effects of this compound on neurological and psychiatric disorders, as well as its potential for abuse and addiction. In addition, there is a need for more research on the effects of this compound on other neurotransmitters such as norepinephrine and serotonin, and their interactions with dopamine signaling in the brain. Overall, the research on this compound has provided valuable insights into the mechanisms of dopamine signaling in the brain and its potential use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

1-(2,3-dichlorobenzoyl)-3,5-dimethylpiperidine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which can improve motor function and cognitive performance. In addition, it has been found to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

(2,3-dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO/c1-9-6-10(2)8-17(7-9)14(18)11-4-3-5-12(15)13(11)16/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJNQKKQLHWPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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